molecular formula C19H17Cl2N3OS B4867542 {4-ALLYL-5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLOROPHENYL) ETHER

{4-ALLYL-5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLOROPHENYL) ETHER

Cat. No.: B4867542
M. Wt: 406.3 g/mol
InChI Key: GRPXUDBGJMNRQX-UHFFFAOYSA-N
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Description

The compound {4-ALLYL-5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLOROPHENYL) ETHER is a synthetic organic molecule that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, an allyl group, and a chlorobenzyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-ALLYL-5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLOROPHENYL) ETHER typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.

    Introduction of the Allyl Group: The allyl group can be introduced via a nucleophilic substitution reaction using allyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Chlorobenzyl Sulfanyl Moiety: This step involves the reaction of the triazole intermediate with 4-chlorobenzyl chloride in the presence of a suitable base.

    Ether Formation: The final step involves the reaction of the intermediate with 4-chlorophenol under basic conditions to form the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the chlorobenzyl sulfanyl moiety, potentially leading to the formation of reduced triazole derivatives or dechlorinated products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Reduced triazole derivatives, dechlorinated products.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for the development of novel catalysts.

    Materials Science: It can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.

Biology

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its triazole moiety, which is known for its biological activity.

    Enzyme Inhibition: It can act as an inhibitor of certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory diseases.

Industry

    Agriculture: It can be used in the development of agrochemicals, such as fungicides and herbicides.

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of {4-ALLYL-5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLOROPHENYL) ETHER involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. The chlorobenzyl sulfanyl moiety can enhance the compound’s binding affinity and specificity towards its targets. The allyl group can participate in covalent bonding with nucleophilic residues in proteins, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • {4-ALLYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-METHYLPHENYL) ETHER
  • {4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-FLUOROPHENYL) ETHER
  • {4-ALLYL-5-[(4-BROMOBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-BROMOPHENYL) ETHER

Uniqueness

The uniqueness of {4-ALLYL-5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLOROPHENYL) ETHER lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl sulfanyl moiety enhances its lipophilicity and binding affinity, while the triazole ring provides a versatile scaffold for interaction with biological targets. The allyl group adds reactivity, allowing for further chemical modifications and functionalization.

Properties

IUPAC Name

3-[(4-chlorophenoxy)methyl]-5-[(4-chlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3OS/c1-2-11-24-18(12-25-17-9-7-16(21)8-10-17)22-23-19(24)26-13-14-3-5-15(20)6-4-14/h2-10H,1,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPXUDBGJMNRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{4-ALLYL-5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLOROPHENYL) ETHER
Reactant of Route 2
Reactant of Route 2
{4-ALLYL-5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLOROPHENYL) ETHER
Reactant of Route 3
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{4-ALLYL-5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLOROPHENYL) ETHER
Reactant of Route 4
Reactant of Route 4
{4-ALLYL-5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLOROPHENYL) ETHER
Reactant of Route 5
Reactant of Route 5
{4-ALLYL-5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLOROPHENYL) ETHER
Reactant of Route 6
Reactant of Route 6
{4-ALLYL-5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLOROPHENYL) ETHER

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